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Compound of Interest

Compound Name: 1,3-Dimethyl-2-nitrobenzene

Cat. No.: B148808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene), a compound of interest in various

chemical and pharmaceutical research domains. This document presents a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supplemented with detailed experimental protocols and a logical workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1,3-Dimethyl-2-nitrobenzene.

Due to the limited availability of experimentally-validated public data for NMR and IR, predicted

values from computational models are provided and should be considered as such. The mass

spectrometry data is derived from the NIST Mass Spectrometry Data Center.[1][2][3][4]

Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.35 t 1H H-5

7.18 d 2H H-4, H-6

2.33 s 6H 2 x CH₃

Note: This is a predicted spectrum and actual experimental values may vary.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm) Assignment

149.5 C-2 (C-NO₂)

132.8 C-1, C-3 (C-CH₃)

132.2 C-5

127.9 C-4, C-6

17.0 2 x CH₃

Note: This is a predicted spectrum and actual experimental values may vary.

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2850 Medium Aliphatic C-H Stretch (CH₃)

1600, 1470 Strong, Medium Aromatic C=C Bending

1530 Strong Asymmetric NO₂ Stretch

1350 Strong Symmetric NO₂ Stretch

850-750 Strong C-H Out-of-plane Bending

Note: This is a predicted spectrum and actual experimental values may vary.

Mass Spectrometry (Electron Ionization) Data
Source: NIST Mass Spectrometry Data Center[1][2][3][4]

m/z Relative Intensity (%) Assignment

151 100 [M]⁺ (Molecular Ion)

134 85 [M-OH]⁺

105 70 [M-NO₂]⁺

91 60 [C₇H₇]⁺ (Tropylium ion)

77 45 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation
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A sample of 1,3-Dimethyl-2-nitrobenzene (approximately 10-20 mg for ¹H NMR and 50-100

mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is

transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition

parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an

acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate

signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz,

with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an

acquisition time of 1.5 seconds are used. Several hundred to several thousand scans are

typically required to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of neat 1,3-Dimethyl-2-nitrobenzene is obtained using an FT-IR

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][6] A small

drop of the liquid sample is placed directly onto the ATR crystal.[5][6] The spectrum is recorded

in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

The sample is introduced via a direct insertion probe or through a gas chromatograph. The

ionization energy is set to 70 eV.[7][8][9] The mass analyzer is scanned over a mass-to-charge

(m/z) range of 40-500 amu.

Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b148808?utm_src=pdf-body
https://www.benchchem.com/product/b148808?utm_src=pdf-body
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://www.creative-proteomics.com/support/electron-ionization.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,3-
Dimethyl-2-nitrobenzene, detailing how data from each technique contributes to the final

structural elucidation.

Spectroscopic Techniques Derived Data

Conclusion

Mass Spectrometry (EI) Molecular Formula
(C₈H₉NO₂)

Molecular Ion Peak

FT-IR Spectroscopy Functional Groups
(Aromatic, Nitro, Methyl)

Characteristic Absorptions

NMR Spectroscopy
(¹H and ¹³C)

Structural Connectivity
(Proton/Carbon Environment)

Chemical Shifts & Coupling

Structure of
1,3-Dimethyl-2-nitrobenzene

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethyl-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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